molecular formula C13H14N2O4Se B126227 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione CAS No. 153081-01-7

1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B126227
M. Wt: 341.2 g/mol
InChI Key: KFSPSGWABMNFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, also known as PTP1B inhibitor, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition has been shown to improve insulin sensitivity and glucose metabolism, making it a promising target for drug development. In addition, this compound has also been studied for its potential anti-cancer properties, as 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione is overexpressed in many types of cancer cells.

Mechanism Of Action

1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione works by inhibiting the activity of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, which is a negative regulator of insulin signaling. By inhibiting 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. In addition, 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition has also been shown to activate the leptin signaling pathway, which regulates appetite and energy expenditure.

Biochemical And Physiological Effects

1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione activity in a dose-dependent manner. In vivo studies have also shown that 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition by this compound leads to improved glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, this compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

Advantages And Limitations For Lab Experiments

One advantage of using 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its high potency and specificity for 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione in various cellular processes. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione. One area of focus is the development of more potent and selective 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibitors for use as therapeutics. Another area of interest is the investigation of the anti-cancer properties of this compound, as 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione is overexpressed in many types of cancer cells. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the physiological effects of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition by this compound, as well as its potential side effects and toxicity in vivo.

Synthesis Methods

The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with phenylselenyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylene glycol and formaldehyde to form the final product. This synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.

properties

CAS RN

153081-01-7

Product Name

1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C13H14N2O4Se

Molecular Weight

341.2 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-phenylselanylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-8-11(12(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18)

InChI Key

KFSPSGWABMNFIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO

Other CAS RN

153081-01-7

synonyms

1-((2-hydroxyethoxy)methyl)-5-(phenylselenenyl)uracil
PSAU-1

Origin of Product

United States

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